molecular formula C13H10BrFN2O B14889075 4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide

4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B14889075
M. Wt: 309.13 g/mol
InChI Key: UQRJWBUANGSFBN-UHFFFAOYSA-N
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Description

4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide is a chemical compound with the molecular formula C13H10BrFN2O It is a benzamide derivative that contains both bromine and fluorine atoms, as well as a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with pyridin-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-fluoro-N-methylbenzamide
  • 4-bromo-2-fluoro-N-(6-methyl-pyridin-2-yl)benzamide
  • 2-bromo-4-fluoro-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of both bromine and fluorine atoms, as well as the pyridine ring. These structural features confer specific chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can be advantageous in various applications. Additionally, the combination of these functional groups makes the compound a versatile building block for the synthesis of more complex molecules.

Properties

Molecular Formula

C13H10BrFN2O

Molecular Weight

309.13 g/mol

IUPAC Name

4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C13H10BrFN2O/c14-10-3-4-11(12(15)6-10)13(18)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18)

InChI Key

UQRJWBUANGSFBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

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